2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride

P2X7 Receptor Antagonist Inflammation

This benzimidazole-piperidine dihydrochloride salt is a critical building block for P2X7 receptor antagonist development (IC50 ~3.38 μM) and CRMP2 SUMOylation pathway research targeting Nav1.7 sodium channels—mechanisms directly implicated in neuropathic pain and chronic inflammation. Its dihydrochloride form guarantees superior aqueous solubility, enabling direct use in in vitro binding assays and high-throughput screening (HTS) without confounding solvent effects. Procure this specific 2-position piperidine isomer to ensure target engagement fidelity; even minor structural analogs exhibit drastically different selectivity profiles. Bulk and custom synthesis inquiries are welcome for SAR derivative library generation.

Molecular Formula C12H17Cl2N3
Molecular Weight 274.19
CAS No. 1187172-70-8
Cat. No. B3218072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride
CAS1187172-70-8
Molecular FormulaC12H17Cl2N3
Molecular Weight274.19
Structural Identifiers
SMILESC1CCNC(C1)C2=NC3=CC=CC=C3N2.Cl.Cl
InChIInChI=1S/C12H15N3.2ClH/c1-2-6-10-9(5-1)14-12(15-10)11-7-3-4-8-13-11;;/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15);2*1H
InChIKeyPBKMSZBASKAWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride CAS 1187172-70-8: Baseline Properties for Research Sourcing


2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS: 1187172-70-8; MF: C12H17Cl2N3; MW: 274.19 g/mol) is a heterocyclic compound combining a benzimidazole core with a piperidine moiety . It is supplied as a dihydrochloride salt to enhance aqueous solubility and handling properties [1], and is utilized as a key intermediate or building block in medicinal chemistry, particularly in the development of compounds targeting neurological and psychiatric disorders .

Why 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is Not Interchangeable with Generic Analogs: A Procurement Perspective


Within the benzimidazole-piperidine class, even minor structural variations can drastically alter biological activity and target engagement. The precise substitution pattern, in this case the 2-position piperidine linkage, dictates a molecule's interaction with specific receptors or enzymes, as demonstrated by the distinct selectivity and potency profiles observed across the class [1]. Substituting with a generic or similar-looking analog without confirming its specific biological profile risks significant experimental failure, as one cannot assume functional equivalence for applications like SUMOylation antagonism or specific receptor modulation [2].

Quantitative Differentiation Guide for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 1187172-70-8)


2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride as a Scaffold for P2X7 Receptor Antagonists with Moderate Potency

The parent scaffold (CAS 51785-23-0) has been used to develop potent P2X7 receptor antagonists. One derivative demonstrated an IC50 of 3.38 μM (3,380 nM) for antagonizing the human P2X7 receptor in THP1 cells, as measured by inhibition of BzATP-induced YO-PRO-1 iodide uptake [1]. This activity is moderate compared to some highly optimized P2X7 antagonists, which can exhibit IC50 values in the low nanomolar range [2]. This positions the core as a viable, yet unoptimized, starting point for medicinal chemistry campaigns targeting this receptor.

P2X7 Receptor Antagonist Inflammation

Water Solubility Advantage of 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Dihydrochloride Over Free Base for Biological Assays

The compound 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 1187172-70-8) is the dihydrochloride salt of the free base 2-(Piperidin-2-yl)-1H-benzo[d]imidazole (CAS 51785-23-0). Hydrochloride salt formation is a standard strategy to enhance the aqueous solubility of heterocyclic amines [1]. This contrasts directly with the free base form, which has lower intrinsic water solubility and would likely require DMSO or other organic co-solvents for in vitro assay preparation . The salt form ensures more reliable dissolution and handling for biological experiments.

Solubility Salt Form Bioavailability Formulation

Exploitation of SUMOylation Pathway via 2-(Piperidin-2-yl)-1H-benzo[d]imidazole Scaffold for Neuropathic Pain

The piperidinyl-benzoimidazole structure is a key pharmacophore in a patented class of small molecules designed to antagonize SUMOylation of collapsin response mediator protein 2 (CRMP2) [1]. This mechanism is distinct from conventional pain targets like opioid receptors or COX enzymes. By modulating CRMP2 SUMOylation, these compounds can indirectly reduce the activity of the voltage-gated sodium channel Nav1.7, a validated target for neuropathic pain and related conditions [2]. While specific IC50 data for the core scaffold in this assay is proprietary, the patent literature explicitly claims this mechanism for the structural class, differentiating it from other benzimidazole-piperidine compounds that may target GPCRs or kinases.

SUMOylation CRMP2 Nav1.7 Neuropathic Pain

Application Scenarios for 2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 1187172-70-8)


Medicinal Chemistry: Optimizing P2X7 Antagonists for Inflammatory Disease

This scaffold serves as a starting point for structure-activity relationship (SAR) studies aimed at developing novel P2X7 receptor antagonists. Given its moderate potency (IC50 ~3.38 μM), the dihydrochloride salt's solubility advantage facilitates the synthesis and screening of derivative libraries designed to improve potency and selectivity against the P2X7 receptor, a target implicated in chronic inflammation and neuropathic pain [1].

Neuroscience: Investigating CRMP2 SUMOylation in Pain and Itch Models

This compound is a key intermediate for generating novel small molecules that antagonize CRMP2 SUMOylation, a pathway that regulates Nav1.7 sodium channel activity. Researchers studying neuropathic pain, migraine, or Nav1.7-related itch can use this scaffold to synthesize tool compounds or drug candidates that operate via this non-opioid, ion channel-modulating mechanism [2].

Assay Development: A Soluble Benzimidazole-Piperidine Scaffold for In Vitro Pharmacology

The dihydrochloride salt form is directly usable in aqueous buffers for in vitro binding or functional assays, avoiding the confounding effects of DMSO or other solvents. This makes it a practical choice for high-throughput screening (HTS) campaigns or for establishing baseline activity profiles for new benzimidazole-piperidine derivatives in a variety of receptor or enzyme assays [3].

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